2-(Aziridin-1-YL)ethyl undec-2-enoate
Description
Significance of Aziridines as Versatile Synthetic Intermediates
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable intermediates in organic synthesis due to their inherent ring strain. This strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for the stereospecific introduction of nitrogen into molecules. The reactivity and stability of the aziridine (B145994) ring are significantly influenced by the substituents on both the nitrogen and carbon atoms.
The versatility of aziridines is evident in their application in the synthesis of a diverse range of biologically important compounds. These include amino acids, alkaloids, and β-lactam antibiotics. By carefully selecting the substituents on the aziridine ring, chemists can achieve excellent control over the stereochemistry and regiochemistry of the ring-opening reactions. This controlled reactivity makes chiral aziridines particularly useful as building blocks for the asymmetric synthesis of complex molecules. Furthermore, N-substituted aziridines can be used in the regioselective and stereochemically controlled synthesis of polycyclic heterocyclic compounds through nucleophilic ring-opening followed by intramolecular cyclization.
Recent advancements have focused on the development of new methods for the synthesis of aziridines, including transition-metal-catalyzed reactions and electrochemical approaches. These methods have expanded the accessibility of diverse aziridine building blocks bearing sensitive functional groups. The application of aziridines extends to their use as probes in chemical biology and in the development of novel therapeutic agents.
Strategic Importance of Unsaturated Fatty Acid Esters in Chemical Transformations
Unsaturated fatty acid esters are another critical class of molecules in organic synthesis, prized for the dual reactivity offered by the ester and the carbon-carbon double bond. The ester group can undergo a variety of transformations, including hydrolysis, transesterification, and reduction, to yield carboxylic acids, different esters, or alcohols, respectively.
The double bond in the fatty acid chain provides a site for numerous addition reactions. For instance, it can be epoxidized and subsequently opened by nucleophiles to introduce new functional groups. The double bond can also participate in polymerization reactions and other carbon-carbon bond-forming reactions.
Undecenoic acid, the parent carboxylic acid of the undec-2-enoate portion of the title compound, is derived from castor oil and is a valuable bio-based chemical. It and its esters are known to possess antifungal and antibacterial properties. patsnap.com This biological activity has led to their use in personal care products and as starting materials for the synthesis of pharmaceuticals and polymers like Nylon-11. The terminal double bond in undecylenic acid has also been utilized as a linker molecule in the development of biosensors.
Overview of 2-(Aziridin-1-YL)ethyl undec-2-enoate within the Context of Aziridine and Unsaturated Ester Chemistry
The presence of the aziridine group suggests that this compound could serve as a precursor to a variety of nitrogen-containing long-chain molecules through nucleophilic ring-opening. The ester functionality could be hydrolyzed to the corresponding carboxylic acid or transesterified. The carbon-carbon double bond in the undecenoate chain offers a site for further functionalization.
This combination of reactive sites within a single molecule makes This compound a potentially valuable building block in synthetic chemistry. It could be envisioned as a monomer in polymerization reactions, a cross-linking agent, or an intermediate in the synthesis of novel surfactants, coatings, or biologically active molecules. The inherent biological properties of both aziridines and undecenoates also suggest potential applications in medicinal chemistry and materials science, pending further investigation.
Structure
3D Structure
Properties
CAS No. |
65871-40-1 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)18-14-13-16-11-12-16/h9-10H,2-8,11-14H2,1H3 |
InChI Key |
DDUVVSIJMCTETI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCCN1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine Containing Undecenoate Derivatives
General Strategies for Aziridine (B145994) Ring Construction Relevant to 2-(Aziridin-1-YL)ethyl undec-2-enoate Synthesis
The formation of the aziridine ring can be achieved through two primary logical approaches: intramolecular cyclization of a precursor already containing the nitrogen atom and the necessary functional groups, or intermolecular addition of a nitrogen-containing species across a carbon-carbon double bond. researcher.liferesearchgate.net Both strategies offer distinct advantages and are applicable to the synthesis of complex molecules like this compound.
Intramolecular methods involve the formation of the aziridine ring from a linear precursor through the cyclization of an amine derivative. This typically involves a nucleophilic attack by the nitrogen atom on an adjacent carbon atom that bears a suitable leaving group. wikipedia.orgyoutube.comrsc.org
One of the most fundamental methods for aziridine synthesis is the intramolecular SN2 reaction of a β-haloamine. wikipedia.orgyoutube.com In this reaction, the nitrogen atom's lone pair of electrons acts as an internal nucleophile, displacing a halide (such as bromine or chlorine) from the adjacent carbon, resulting in the closure of the three-membered ring. youtube.com
The Gabriel synthesis, traditionally used for preparing primary amines, can be adapted for aziridine formation. wikipedia.orgorganicchemistrytutor.com This process begins with the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comnrochemistry.com For aziridine synthesis, a vicinal dihalide (e.g., 1,2-dibromoethane) can be used. The initial reaction forms an N-(2-bromoethyl)phthalimide intermediate. Subsequent treatment with a base can induce cyclization, although the more common application involves using the phthalimide as a protected form of ammonia to create a primary amine, which can then undergo cyclization in a separate step. masterorganicchemistry.com A key advantage of the Gabriel method is that it prevents over-alkylation, which can be an issue when using ammonia directly. masterorganicchemistry.com The final amine is typically liberated from the phthalimide intermediate using hydrazine (the Ing–Manske procedure). wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com
| Reaction | Description | Key Reagents |
| General β-Amino Halide Cyclization | Intramolecular SN2 reaction where the amine displaces an adjacent halide. | β-haloamine, Base |
| Gabriel Synthesis Adaptation | Uses potassium phthalimide to introduce a protected nitrogen, followed by alkylation and subsequent steps to form the aziridine. | Potassium phthalimide, Alkyl dihalide, Hydrazine |
Intramolecular Cyclization Approaches of Amine Derivatives
Formation from Hydroxy Amino Acids
Aziridines can be efficiently synthesized from β-amino alcohols, which are readily available from the reduction of amino acids or the ring-opening of epoxides. wikipedia.orgnih.gov The principle of this method relies on converting the hydroxyl group into a good leaving group, which is then displaced by the neighboring amine in an intramolecular SN2 reaction. organic-chemistry.org
Common methods for activating the hydroxyl group include:
Sulfonate Ester Formation: The alcohol is reacted with sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester. These are excellent leaving groups, and subsequent treatment with a stronger base promotes cyclization. organic-chemistry.org
Wenker Synthesis: This classic method involves reacting the β-amino alcohol with sulfuric acid, followed by treatment with a base like sodium hydroxide to induce cyclization and elimination. wikipedia.orgorganic-chemistry.org
Mitsunobu Reaction: This reaction allows for the direct conversion of the hydroxyl group into a leaving group in the presence of a nucleophile (in this case, the internal amine). It typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
| Method | Activating Reagent(s) | Leaving Group |
| Sulfonation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) | Tosylate or Mesylate |
| Wenker Synthesis | Sulfuric acid (H₂SO₄) | Sulfate ester |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Oxyphosphonium salt |
Intermolecular Aziridination of Alkenes and α,β-Unsaturated Esters
Intermolecular strategies involve the direct addition of a nitrogen atom across a carbon-carbon double bond to form the aziridine ring. These methods are particularly relevant for the synthesis of this compound due to the presence of the α,β-unsaturated ester moiety, which is an excellent substrate for such reactions. chemrxiv.orgnih.govdocumentsdelivered.comresearchgate.net
Nitrene transfer is a powerful method for the aziridination of alkenes. researcher.liferesearchgate.netchemrxiv.orgacs.org Nitrenes are highly reactive, electron-deficient nitrogen species (the nitrogen analogue of carbenes) that can undergo a [2+1] cycloaddition reaction with an olefin to directly form an aziridine ring. youtube.comchemrxiv.org
Nitrenes are typically generated in situ from stable precursors. Common sources include:
Organoazides (R-N₃): Thermal or photochemical decomposition of azides expels nitrogen gas (N₂) to generate the corresponding nitrene. youtube.com
Iminoiodinanes (PhI=NR): These hypervalent iodine compounds are effective nitrene sources, often used in conjunction with transition metal catalysts. chemrxiv.orgacs.org
Chloramine-T and Bromamine-T: These reagents can serve as nitrene sources, particularly in metal-catalyzed reactions. documentsdelivered.com
The reaction is often mediated by transition metal catalysts, such as those based on copper (Cu), rhodium (Rh), or silver (Ag), which can modulate the reactivity and selectivity of the nitrene transfer process. acs.orgmdpi.com Photocatalysis has also emerged as a modern, metal-free approach to generate nitrenes for aziridination. chemrxiv.orgacs.orgacs.org
| Nitrene Precursor | Generation Method | Catalyst (Examples) |
| Phenyliodonium diacetate/Sulfonamide | In situ formation of iminoiodinane | Rhodium(II) acetate |
| Organic Azides (e.g., TsN₃) | Thermal or Photochemical | Copper(I) triflate |
| PhI=NTs | Direct use | Copper(I) or Copper(II) complexes mdpi.com |
| Azoxy-triazenes | Visible-light irradiation | None (metal-free) chemrxiv.orgacs.org |
Michael Initiated Ring Closure (MIRC) Methodologies for Aziridine Formation
The Michael Initiated Ring Closure (MIRC) is a highly effective strategy for the synthesis of aziridines from electron-deficient alkenes, such as α,β-unsaturated esters. researchgate.netcore.ac.ukrsc.org This method involves a two-step sequence within a single pot: a conjugate (Michael) addition followed by an intramolecular cyclization. researchgate.netrsc.org
The general mechanism proceeds as follows:
Aza-Michael Addition: A nitrogen-centered nucleophile adds to the β-position of the α,β-unsaturated ester. This forms a stabilized enolate intermediate. researchgate.net
Intramolecular Ring Closure: The enolate intermediate then undergoes an intramolecular nucleophilic substitution, where the nitrogen atom attacks an α-carbon that is substituted with a good leaving group (e.g., a halide), closing the three-membered ring. researchgate.net
This one-pot synthesis is efficient for creating functionalized aziridines. researchgate.net A broad range of nucleophiles and Michael acceptors can be used, allowing for significant diversity in the final products. core.ac.uk For example, the reaction of 1-aminoadamantane with α-halogenated Michael acceptors proceeds through an aza-Michael intermediate that undergoes intramolecular nucleophilic substitution to form the aziridine. researchgate.net
| Component | Role | Examples |
| Michael Acceptor | Electron-deficient alkene that accepts the nucleophile. | α,β-unsaturated esters, ketones, sulfones researchgate.net |
| Nitrogen Nucleophile | Adds to the β-position of the Michael acceptor. | Primary amines, Hydroxylamine derivatives |
| Leaving Group | Located on the α-carbon of the Michael acceptor, displaced during cyclization. | Bromine, Chlorine |
Electrochemical Aziridination Techniques from Unactivated Alkenes and Amines
Electrochemical synthesis has emerged as a sustainable and environmentally conscious method for aziridination. oup.com These techniques often avoid the need for metal catalysts or chemical oxidants. oup.com A novel approach involves the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate. nih.govresearchgate.net This intermediate can then react with primary amines in basic conditions to form N-alkyl aziridines. nih.govresearchgate.net
A key advantage of this electrochemical strategy is the separation of the oxidative alkene activation from the aziridination step. nih.govresearchgate.netnih.gov This decoupling allows for the use of a broad range of commercially available yet oxidatively sensitive amines as coupling partners. nih.govresearchgate.net While this method has been demonstrated with substrates like 1-octene, its principles could be extended to functionalized alkenes such as undec-2-enoate esters. nih.gov The process can be carried out in an electrochemical flow reactor, which allows for short reaction times and high yields. researchgate.net
Challenges in the electrochemical aziridination of unactivated alkenes include the potential for incompatible reactivity between the alkene and the amination reagent. oup.comoup.com For instance, direct anodic oxidation of primary alkyl amines can lead to the formation of imine byproducts. oup.comoup.com To overcome this, strategies involving the simultaneous oxidation of both the alkene and a suitable nitrogen source, such as a sulfonamide, are being explored to achieve aziridination via a radical/radical cation cross-coupling. oup.comoup.com
Organocatalytic Approaches for Aziridination of α,β-Unsaturated Carbonyl Compounds
Organocatalysis provides a metal-free alternative for the synthesis of aziridines, often with high stereoselectivity. For α,β-unsaturated carbonyl compounds, such as undec-2-enoates, simple chiral amines can catalyze a highly chemo- and enantioselective aziridination. ku.ac.ae This method has been successfully applied to α,β-unsaturated aldehydes, yielding 2-formylaziridines with up to 99% enantiomeric excess (ee). ku.ac.ae The resulting aziridines are valuable precursors for synthesizing β-amino acid esters. ku.ac.ae
The development of practical, transition-metal-free aziridination methods is of significant interest. One such approach utilizes N-chloro-N-sodio-carbamates (chloramine salts) as a nitrogen source for the aziridination of α,β-unsaturated carbonyl compounds. nih.govrsc.org This process is believed to proceed through a 1,4-addition of the chloramine salt, followed by the cyclization of the resulting enolate to form the aziridine ring, with sodium chloride as the only byproduct. rsc.org When combined with optically active quaternary ammonium salts as phase-transfer catalysts, this method can achieve stereoselective aziridination. rsc.org
The reaction of α,β-unsaturated carbonyl compounds with simple carbamates, like tert-butyl carbamate (B1207046), can be facilitated by using sodium hypochlorite pentahydrate as a green and practical oxidant. nih.govrsc.org This transition-metal-free reaction is stereoselective and produces environmentally benign byproducts such as NaCl and H₂O. nih.govrsc.org
Transition Metal-Catalyzed Aziridination of Unsaturated Substrates
Transition metal catalysis is a powerful and widely used tool for synthesizing aziridines from unsaturated substrates. researchgate.net These methods often offer broad substrate scope, high yields under mild conditions, and opportunities for enantiocontrol. researchgate.net The reactions typically involve the transfer of a nitrene group from a precursor, such as an azide or an iminoiodinane, to an alkene. us.es
Copper-based catalysts are frequently employed for the aziridination of olefins. organic-chemistry.org The use of a copper catalyst in conjunction with an oxygen atom donor like iodobenzene diacetate (PhI(OAc)₂) can mediate the direct nitrogen transfer from a nitrogen source to the alkene. organic-chemistry.org This approach simplifies the procedure for copper-catalyzed aziridination and enhances its efficiency. organic-chemistry.org Recent studies have also highlighted the important role of the halide ligand on the copper catalyst in influencing the reaction outcome. rsc.org
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective for the aziridination of olefins. Dirhodium(II) caprolactamate, for example, catalyzes a mild and selective aziridination of various olefins using p-toluenesulfonamide as the nitrogen source. organic-chemistry.org Rhodium catalysis can also achieve intermolecular aziridination with high stereospecificity, chemo-, and diastereoselectivity. rsc.org Furthermore, planar chiral rhodium indenyl catalysts have been developed for the enantioselective aziridination of unactivated alkenes, demonstrating excellent functional group tolerance. organic-chemistry.org
While less common than copper or rhodium, palladium catalysts also find application in aziridination reactions. Research in this area continues to explore new palladium-based systems to expand the toolkit for aziridine synthesis.
| Catalyst System | Substrate Type | Nitrogen Source | Key Features |
| Electrochemical | Unactivated Alkenes | Primary Amines | Metal-free, decouples oxidation and aziridination, wide amine scope. nih.govresearchgate.netnih.gov |
| Organocatalytic | α,β-Unsaturated Aldehydes/Ketones | Carbamates | Metal-free, high enantioselectivity, green byproducts. ku.ac.aenih.govrsc.org |
| Copper-Catalyzed | Olefins | Sulfonamides, Carbamates | Efficient, can be simplified with co-oxidants. organic-chemistry.orgrsc.org |
| Rhodium-Catalyzed | Olefins | Sulfonamides, Hydroxylamines | High stereospecificity, mild conditions, enantioselective variants exist. organic-chemistry.orgrsc.org |
Stereoselective Synthesis of this compound and Related Aziridine-Esters
Achieving stereocontrol in the synthesis of aziridine-esters is critical, as the biological activity and synthetic utility of these molecules are often dependent on their stereochemistry. Various strategies have been developed to this end.
One powerful strategy involves the use of chiral auxiliaries. For instance, N-(1-phenylethyl)aziridine-2-carboxylic acid esters serve as versatile chiral building blocks. nih.gov The stereochemical outcome of subsequent reactions, such as functionalization of the ester group or opening of the aziridine ring, is controlled by the configurations at the C2 position and the chiral auxiliary. nih.gov This allows for the highly enantioselective synthesis of important fragments like vicinal amino alcohols. nih.gov
Organocatalysis is another key approach for stereoselective aziridination. As mentioned previously, chiral amine catalysts can induce high enantioselectivity in the reaction of α,β-unsaturated aldehydes. ku.ac.ae Similarly, the use of chiral phase-transfer catalysts in conjunction with N-chloro-N-sodio-carbamates enables the stereoselective aziridination of α,β-unsaturated carbonyl compounds. rsc.org
Transition metal catalysis also offers numerous opportunities for stereocontrol. Chiral ligands can be used with metal catalysts (e.g., copper, rhodium) to induce enantioselectivity. An enantioselective decarboxylative Mannich reaction of malonic acid half esters with cyclic aldimines, catalyzed by a copper(I)/(R,R)-Ph-Box complex, has been shown to produce β-amino esters with good yields and enantioselectivities, which are precursors to chiral aziridines. acs.org
The table below summarizes findings for the stereoselective aziridination of α,β-unsaturated carbonyl compounds using a phase-transfer catalysis method.
| Entry | Substrate (α,β-Unsaturated Ester) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) |
| 1 | Benzyl crotonate | 90 | >99/1 | 96 |
| 2 | Ethyl crotonate | 89 | >99/1 | 96 |
| 3 | tert-Butyl crotonate | 89 | >99/1 | 98 |
| 4 | Benzyl cinnamate | 99 | >99/1 | 99 |
| 5 | Ethyl cinnamate | 99 | >99/1 | 99 |
Data adapted from studies on the stereoselective aziridination using optically active quaternary ammonium salts. rsc.org
These methodologies provide a robust framework for the potential stereoselective synthesis of this compound, enabling access to specific stereoisomers of this complex target molecule.
Control of Diastereoselectivity in Aziridination Reactions
The synthesis of aziridines from α,β-unsaturated esters, such as undecenoates, introduces the challenge of controlling diastereoselectivity, leading to the formation of either cis or trans isomers. The stereochemical outcome is highly dependent on the reaction mechanism, the nature of the nitrene precursor, and the substrate itself.
One prominent method for achieving high diastereoselectivity is the aza-Corey-Chaykovsky reaction. For instance, the aziridination of N-tert-butanesulfinyl ketimino esters has been shown to be a general, scalable, and highly diastereoselective process. nih.gov This methodology provides a direct route to α-quaternary aziridine-2-carboxylates, which are valuable building blocks for biologically relevant molecules. nih.gov The high degree of stereocontrol is imparted by the chiral sulfinyl group, which effectively directs the approach of the incoming nucleophile.
Another strategy involves the 1,4-addition of a nitrogen source to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. The use of N-chloro-N-sodio-carbamates, for example, allows for the aziridination of enones. nih.gov The stereoselectivity of this transformation can be influenced by the reaction conditions and the use of chiral auxiliaries, demonstrating that the choice of nitrogen source and reaction pathway is crucial for controlling the diastereomeric ratio of the resulting aziridine. nih.gov
Research has also explored the impact of additives on stereoselectivity. The addition of trifluoroacetic acid (TFA) to the aziridination of α,β-unsaturated esters and ketones using an N-nitrene generated from a 3-amino-2-substituted-quinazolin-4(3H)-one was found to significantly enhance stereoselectivity. rsc.org The presence of TFA allows the reaction to be performed at lower temperatures (e.g., –60 °C), which generally favors the formation of a single diastereomer. rsc.orgrsc.org For example, the aziridination of methyl acrylate at low temperatures in the presence of TFA yielded the corresponding aziridine with a diastereomeric ratio of 23:1. rsc.org
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Substrate | Nitrogen Source/Method | Conditions | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| N-tert-Butanesulfinyl Ketimino Ester | Aza-Corey-Chaykovsky | Varies by substrate | High to excellent | Good to excellent |
| α,β-Unsaturated Enone | tert-Butyl Carbamate / NaOCl·5H₂O | CH₂Cl₂, -40 °C, 80 h | Complete diastereoselectivity | Good |
Enantioselective Methodologies for Aziridine Synthesis
The production of single-enantiomer aziridines is of paramount importance for their application in pharmaceuticals and as chiral building blocks in asymmetric synthesis. researchgate.netresearchgate.net Methodologies to achieve this enantioselectivity are broadly categorized into those using chiral catalysts and those employing chiral auxiliaries.
Chiral Catalyst Design and Application
The development of chiral catalysts for asymmetric aziridination has been a major focus of research. Transition-metal catalysts, particularly those based on rhodium, copper, and ruthenium, have proven effective. Chiral dirhodium(II) carboxylates are well-established for the catalytic enantioselective aziridination of alkenes. nih.gov More recently, a planar chiral rhodium(III) indenyl catalyst was introduced for the enantioselective aziridination of unactivated terminal alkenes, a challenging class of substrates. nih.gov This system provides a range of enantioenriched aziridines under mild conditions. nih.gov
Copper catalysts, in conjunction with chiral bisbenzylidenediaminocyclohexane ligands, have been used for the aziridination of various alkenes with moderate to excellent enantioselectivities. acs.org Similarly, ruthenium(II)-salen complexes have been applied to the aziridination of both activated and unactivated alkenes. nih.gov
Beyond metal catalysts, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral tetrahydrothiophene-based sulfides have been employed as organocatalysts for the asymmetric aziridination of imines via an imino Corey-Chaykovsky reaction, affording diaryl aziridines with excellent enantiomeric excesses (95–98% ee). rsc.org Chiral aziridine phosphines have also been developed and applied as effective organocatalysts in other asymmetric transformations, highlighting the potential of aziridine-based catalysts themselves. mdpi.com
Table 2: Performance of Chiral Catalysts in Asymmetric Aziridination
| Catalyst Type | Ligand/Motif | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium(III) | Planar Chiral Indenyl | Unactivated Terminal Alkenes | Up to 99% |
| Copper(I) | Chiral Bisbenzylidenediaminocyclohexane | Various Alkenes | Moderate to Excellent |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org This approach offers a reliable method for controlling stereochemistry in the synthesis of aziridines.
In the context of aziridinating α,β-unsaturated carbonyl compounds, an l-menthopyrazole chiral auxiliary has been successfully combined with a cinchonidine-derived chiral ammonium catalyst. nih.gov This dual-chirality approach was essential for achieving high diastereoselectivity in the formation of the aziridine product. nih.gov The auxiliary was subsequently removed without epimerization, yielding the final product and allowing for the recovery and recycling of the l-menthopyrazole. nih.gov
The aza-Darzens reaction, which involves the reaction of an imine with an enolate, can also be rendered asymmetric through the use of chiral auxiliaries. The reaction of N-diphenylphosphinylimines with chiral enolates derived from N-bromoacetyl-2S-2,10-camphorsultam is a notable example of this strategy.
Sustainable and Green Chemistry Principles in the Synthesis of Aziridine-Undecenoate Systems
In line with the growing importance of sustainable chemical manufacturing, significant efforts have been directed toward developing greener synthetic routes to aziridines. nih.govrsc.org These efforts focus on minimizing waste, avoiding hazardous materials, and reducing energy consumption.
Development of Metal-Free Aziridination Processes
A key objective in green chemistry is the replacement of toxic or precious metal catalysts with more environmentally friendly alternatives. This has spurred the development of metal-free aziridination reactions. chemrxiv.orgchemrxiv.org One successful approach involves the use of hypervalent iodine reagents, such as sulfonyliminoiodanes. acs.orgnih.gov The intramolecular aziridination of alkenyl sulfonyliminoiodanes can proceed thermally in the absence of any metal catalyst, with near-quantitative conversions in conformationally rigid systems. acs.orgnih.gov
Another innovative metal-free protocol utilizes thianthrenation to achieve the direct aziridination of unprotected amines (NH₂) with alkenes under mild conditions. chemrxiv.orgchemrxiv.org This method is notable for its use of readily available starting materials and its avoidance of hazardous and explosive nitrene precursors like azides. chemrxiv.org Furthermore, recent studies have demonstrated the metal-free aziridination of unactivated olefins using N-aminopyridinium salts, which proceed via a highly electrophilic N-pyridinium iminoiodinane intermediate. acs.org
Utilization of Environmentally Benign Reagents and Conditions
The principles of green chemistry also advocate for the use of safer reagents and solvents. A practical and green method for the aziridination of α,β-unsaturated carbonyl compounds employs simple tert-butyl carbamate as the nitrogen source and sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the oxidant. nih.gov This process is transition-metal-free, and the byproducts, sodium chloride and water, are environmentally benign. nih.gov
The choice of solvent is another critical factor in the sustainability of a synthetic process. Research into the synthesis of 2H-azirines and their subsequent conversion to NH-aziridines has demonstrated the use of cyclopentyl methyl ether (CPME) as an environmentally benign solvent. nih.gov This approach, which can be adapted to a flow-batch system, provides a sustainable and safer method for preparing these strained heterocycles. nih.gov
Table 3: Comparison of Green Aziridination Methodologies
| Method | Key Feature | Reagents | Byproducts |
|---|---|---|---|
| Hypervalent Iodine | Metal-Free Thermal Reaction | Alkenyl Sulfonyliminoiodanes | Iodobenzene |
| Thianthrenation | Metal-Free, Unprotected Amine Source | Thianthrene, Amine, Alkene | Thianthrene-based salts |
Reactivity and Chemical Transformations of 2 Aziridin 1 Yl Ethyl Undec 2 Enoate
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high ring strain of the aziridine heterocycle is the primary driving force for its participation in ring-opening reactions. clockss.org When 2-(Aziridin-1-YL)ethyl undec-2-enoate is subjected to nucleophilic attack, the three-membered ring opens to yield functionalized amine derivatives. The N-substituent, in this case, the 2-(undec-2-enoyloxy)ethyl group, remains attached to the nitrogen atom throughout these transformations.
Regioselectivity in Aziridine Ring Opening (C2 vs. C3 Cleavage)
The aziridine ring in this compound is symmetrically substituted at the carbon atoms (C2 and C3 are both methylene (B1212753) groups). In such cases, nucleophilic attack can occur at either carbon atom, leading to a single regioisomeric product.
However, in the case of asymmetrically substituted N-alkyl aziridines, the regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions. nih.gov Under neutral or basic conditions, nucleophilic attack generally proceeds via an SN2 mechanism and occurs at the less sterically hindered carbon atom. nih.gov Under acidic conditions, the reaction proceeds through a more positively charged aziridinium (B1262131) ion intermediate. In this scenario, the nucleophile may attack the more substituted carbon if it can better stabilize a partial positive charge. For aziridine-2-carboxylates, a related class of compounds, heteroatom nucleophiles typically attack at the C3 position (the carbon not bearing the ester), while the regioselectivity with carbon nucleophiles can be more variable. clockss.org
Stereochemical Outcomes of Ring-Opening Reactions
The nucleophilic ring-opening of aziridines is characteristically a stereospecific process. The reaction generally proceeds through an SN2-type mechanism, which involves a backside attack by the nucleophile on one of the carbon atoms of the aziridine ring. This leads to an inversion of the stereochemical configuration at the center of attack. nih.gov While the specific compound , this compound, does not have a chiral center on the aziridine ring, this stereochemical outcome is a critical consideration in the reactions of chiral aziridines.
Diverse Nucleophile Compatibility in Aziridine Cleavage
The aziridine ring can be opened by a wide array of nucleophiles, leading to a diverse range of functionalized amine products. The reactivity of the nucleophile and the conditions required for the reaction are often dependent on the nature of the N-substituent on the aziridine. For N-alkyl aziridines like this compound, stronger nucleophiles or activation of the aziridine ring are generally necessary.
The ring-opening of N-alkyl aziridines with oxygen nucleophiles, such as alcohols (alcoholysis), typically requires acid catalysis. nih.gov The acid protonates the nitrogen atom of the aziridine ring, forming a more reactive aziridinium ion, which is then susceptible to nucleophilic attack by the alcohol. This reaction results in the formation of a β-amino ether. For this compound, the reaction with an alcohol (R-OH) under acidic conditions would be expected to yield a 2-((2-alkoxyethyl)amino)ethyl undec-2-enoate.
Table 1: Examples of Alcoholysis of N-Substituted Aziridines
| Aziridine Substrate | Alcohol | Catalyst | Product | Reference |
| 1-Benzoyl-2,2-dimethylaziridine | Ethanol | None | N-(2-Ethoxy-2,2-dimethylethyl)benzamide | nih.gov |
| 1-(p-Nitrobenzenesulfonyl)-2,2-dimethylaziridine | Ethanol | Acid | 2-Ethoxy-2,2-dimethylethyl-p-nitrobenzenesulfonamide | nih.gov |
Nitrogen-based nucleophiles, such as primary and secondary amines, can also be employed to open the aziridine ring, a reaction known as aminolysis. This process leads to the formation of 1,2-diamine derivatives. The reaction of N-activated aziridines with amines can often be achieved under catalyst- and solvent-free conditions. nih.gov For less reactive N-alkyl aziridines, the reaction may require heating or the use of a Lewis acid catalyst to facilitate the ring-opening. researchgate.net The aminolysis of this compound with an amine (R2NH) would yield a derivative of N'-(2-(undec-2-enoyloxy)ethyl)-N,N-disubstituted-ethane-1,2-diamine.
Table 2: Examples of Aminolysis of N-Tosylaziridines
| Aziridine Substrate | Amine | Catalyst | Product | Reference |
| N-Tosylcyclohexyl aziridine | Benzylamine | LiClO4 | N-(2-(Benzylamino)cyclohexyl)-4-methylbenzenesulfonamide | researchgate.net |
| N-Tosylcyclohexyl aziridine | (R)-α-Methylbenzylamine | LiClO4 | Diastereomeric 1,2-diamines | researchgate.net |
The formation of a new carbon-carbon bond via the ring-opening of an aziridine can be achieved using carbon-based nucleophiles, most commonly in the form of organometallic reagents. masterorganicchemistry.com Organocuprates, also known as Gilman reagents, are particularly effective for this transformation and are known to react with aziridine-2-carboxylate (B8329488) esters. frontiersin.org These reactions provide a direct route to novel amino acid derivatives. Grignard reagents and organolithium compounds are also capable of opening the aziridine ring. The reaction of this compound with an organocuprate reagent (R2CuLi) would be expected to introduce the 'R' group at one of the aziridine carbons, resulting in a new, longer-chain amino ester.
Table 3: Examples of Ring-Opening of Aziridines with Organometallic Reagents
| Aziridine Substrate | Organometallic Reagent | Product Type | Reference |
| N-Tosyl aziridine-2-carboxylate methyl ester | Organocuprates | β-Substituted amino acid derivatives | frontiersin.org |
| N-Alkyl aziridines | Organolithium reagents | α-Lithiated aziridines or ring-opened products | masterorganicchemistry.com |
Reactions with Sulfur Nucleophiles (e.g., Thiols)
The strained aziridine ring is a potent electrophile, readily undergoing ring-opening reactions with nucleophiles. Sulfur nucleophiles, such as thiols, are effective for this transformation, typically proceeding via an SN2 mechanism. The reaction of N-substituted aziridines with thiols often requires activation by a Lewis acid or occurs under specific conditions to facilitate the cleavage of a carbon-nitrogen bond. acs.orgtandfonline.com
For an unsymmetrical N-alkyl aziridine like the one present in this compound, the thiol can, in principle, attack either of the two ring carbons. The regioselectivity of this attack is governed by both steric and electronic factors. In many cases, the nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.net The reaction is often promoted by a Lewis acid, such as boron trifluoride etherate (BF3·Et2O), which coordinates to the aziridine nitrogen, further activating the ring towards nucleophilic attack. acs.org
The general scheme for this reaction involves the protonation or Lewis acid activation of the aziridine nitrogen, followed by the backside attack of the thiol. This process results in the formation of a β-amino sulfide (B99878) derivative. Studies on analogous systems have shown that this reaction can proceed with high regio- and stereoselectivity. acs.org For instance, the reaction of chiral 2-(1-aminoalkyl)aziridines with various thiols in the presence of BF3·Et2O leads to the formation of enantiopure (2S,3S)-2-(alkylthio)alkane-1,3-diamines through a regio- and stereoselective attack at the C-2 position. acs.org
Recent methodologies have also employed ionic liquids to promote the ring-opening of NH-aziridines with thiols at room temperature, offering a mild and efficient alternative. tandfonline.com Furthermore, one-pot procedures have been developed where a glycosyl thiol, generated in situ, reacts with an N-acyl aziridine to form thio-glycosides, demonstrating the versatility of this reaction. rsc.org
| Aziridine Type | Thiol | Promoter/Catalyst | Product | Reference |
|---|---|---|---|---|
| Chiral 2-(1-aminoalkyl)aziridines | Various alkyl/aryl thiols | BF3·Et2O | β-Amino sulfides | acs.org |
| NH-Aziridines | Various thiols | Ionic Liquid (BMIM Chloride) | β-Amino sulfides | tandfonline.com |
| N-Acyl Aziridine | Glycosyl thiols (in situ) | Base (e.g., Et2NH) | Thio-glycoside with N-linked tether | rsc.org |
Oxidative Ring-Opening Reactions of Aziridines
Oxidative ring-opening of aziridines is a less common but valuable transformation that can lead to a variety of functionalized products. The specific outcome of the reaction depends on the oxidant used and the substitution pattern of the aziridine ring. While direct oxidative cleavage of the C-N bonds of this compound is not extensively documented, principles from related systems can be inferred.
One conceptual pathway involves the oxidative addition of the aziridine C-N bond to a low-valent transition metal, such as Palladium(0). mdpi.com This can form an azapalladacyclobutane intermediate, which can then undergo further reactions. Another approach involves a sequence of reactions where the aziridine ring is first opened by a nucleophile, followed by an oxidation step. For example, a process has been described where N-tosyl hydrazones open an aziridine ring, and subsequent cyclization and oxidation lead to the formation of 1,2,4-triazines. acs.orgresearchgate.net In this multi-step sequence, the aziridine acts as a precursor to a larger heterocyclic system through a process that incorporates an oxidation event. acs.org
Reductive Ring-Opening Reactions of Aziridine-2-carboxylates
Although this compound is a 1-substituted aziridine, the extensive research on the reductive ring-opening of aziridine-2-carboxylates provides significant insight into the cleavage of the aziridine C-N bond under reductive conditions. nih.govnih.gov These reactions are crucial for the synthesis of β-amino esters and β-amino acids. nih.govacs.org
A prominent reagent for this transformation is samarium diiodide (SmI2), which is a powerful single-electron transfer agent. clockss.org The reaction mechanism is believed to involve an initial reduction of the carbonyl group of the ester to form a ketyl radical. This is followed by the cleavage of one of the C-N bonds of the aziridine ring. nih.govacs.org The regioselectivity of the ring-opening, specifically the competition between C2-N versus C3-N bond cleavage (or C-C cleavage in some cases), is highly dependent on the nature of the substituent on the aziridine nitrogen. nih.govnih.gov
Activating groups on the nitrogen, such as sulfonyl or carbamate (B1207046) groups, are generally required to promote selective C-N bond cleavage over competing C-C bond cleavage. nih.govnih.gov For instance, aziridines with a p-toluenesulfonate (Ts) group on the nitrogen exclusively yield the C-N cleavage product. nih.govnih.gov The reaction with SmI2 typically proceeds to give β-amino esters in high yields. nih.gov
| N-Substituent | Primary Cleavage Pathway | Major Product Type | Reference |
|---|---|---|---|
| Non-activating (e.g., H, Benzhydryl) | C-C Bond Cleavage | Glycine derivatives | nih.gov |
| Activating (e.g., Boc, Cbz) | C-N Bond Cleavage | β-Amino esters | nih.gov |
| Strongly Activating (e.g., Ts, SES) | Exclusive C-N Bond Cleavage | β-Amino esters | nih.govnih.gov |
Reactions Involving the Undec-2-enoate Moiety
The undec-2-enoate portion of the molecule is an α,β-unsaturated ester, a versatile functional group that can undergo a variety of transformations, particularly at the carbon-carbon double bond. mdpi.com
Transformations of the Carbon-Carbon Double Bond
The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack, and also activating the double bond for hydrogenation.
Hydrogenation Studies
The catalytic hydrogenation of α,β-unsaturated esters is a standard method for the synthesis of saturated esters. This transformation, known as a conjugate reduction or 1,4-reduction, selectively reduces the C=C double bond while leaving the carbonyl group of the ester intact. mdpi.comrsc.org
A variety of transition metal catalysts can be employed for this purpose. While precious metals like rhodium and ruthenium are effective, there is growing interest in developing more sustainable catalysts based on earth-abundant metals like copper and manganese. rsc.orgacs.org Copper(I)/N-heterocyclic carbene (NHC) complexes, for example, have been successfully used for the conjugate reduction of α,β-unsaturated esters using dihydrogen (H2) as the terminal reducing agent. rsc.org Similarly, iridium catalysts have been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride donor in water. mdpi.com
The general outcome of the hydrogenation of the undec-2-enoate moiety would be the formation of the corresponding saturated ester, 2-(aziridin-1-yl)ethyl undecanoate.
| Catalyst System | Reducing Agent | Key Feature | Reference |
|---|---|---|---|
| Copper(I)/NHC Complexes | H2 | Atom-economic, replaces hydrosilanes | rsc.org |
| Iridium/2-(4,5-dihydroimidazol-2-yl)quinoline Ligand | Formic Acid | High chemoselectivity for 1,4-reduction in water | mdpi.com |
| Chiral Iridium N,P Ligand Complexes | H2 | Enantioselective conjugate reduction | researchgate.net |
Addition Reactions to the Unsaturated System
The polarized double bond of the α,β-unsaturated ester system is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This reaction involves the attack of a nucleophile at the β-carbon of the undec-2-enoate chain, followed by protonation (typically during workup) at the α-carbon, leading to the formation of a substituted undecanoate derivative.
A diverse array of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), enamines, stabilized carbanions (e.g., from malonic esters), and heteroatomic nucleophiles like amines and thiols. The reaction with malonic esters, for instance, is a classic example of a carbon-carbon bond-forming reaction via Michael addition. researchgate.net The addition of these nucleophiles provides a powerful method for elaborating the carbon skeleton of the undecanoate chain, introducing new functional groups at the β-position.
Ester Hydrolysis and Transesterification Reactions
There is no available research detailing the specific conditions or outcomes for the ester hydrolysis or transesterification of this compound. While general principles of organic chemistry would predict that the ester bond could be cleaved under acidic or basic conditions to yield 2-(aziridin-1-yl)ethanol and undec-2-enoic acid, or undergo alcohol exchange in a transesterification reaction, no studies have confirmed this for this compound. Research on similar but distinct molecules, such as the transesterification of ethyl-10-undecenoate, has been conducted, but these findings cannot be directly extrapolated to the title compound. nih.gov
Tandem and Cascade Reactions Incorporating this compound Structural Features
The potential for this compound to engage in tandem and cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, is high. The interplay between the aziridine and the unsaturated ester could theoretically lead to novel and complex molecular architectures.
Ring-Opening/Cyclization Sequences for Heterocycle Formation
In theory, a nucleophilic attack could open the aziridine ring, generating an intermediate that could then undergo an intramolecular cyclization with the α,β-unsaturated ester. Such a reaction pathway could lead to the formation of various nitrogen-containing heterocyclic systems. The regioselectivity of the initial aziridine ring-opening would be a critical factor in determining the final product structure. nih.govresearchgate.net However, no published studies have explored or documented such ring-opening/cyclization sequences specifically for this compound.
Multi-Component Reactions involving Aziridine-Unsaturated Ester Building Blocks
Multi-component reactions (MCRs), where three or more reactants combine in a single step, are a powerful tool in synthetic chemistry. A molecule like this compound, with its dual functionality, would be an ideal candidate for designing novel MCRs. For instance, the aziridine could be opened by a nucleophile, and the resulting intermediate could be trapped by an electrophile, with the unsaturated ester also participating in the reaction cascade. While MCRs involving other types of aziridines have been reported, there is no literature available on the participation of this compound in such transformations. nih.gov
Mechanistic and Theoretical Investigations of 2 Aziridin 1 Yl Ethyl Undec 2 Enoate Chemistry
Reaction Mechanisms of Aziridination Processes
The formation of the aziridine (B145994) ring, known as aziridination, is a critical transformation that can proceed through several distinct mechanistic pathways. The specific pathway often depends on the choice of catalyst, nitrogen source, and substrate. For a molecule like 2-(Aziridin-1-YL)ethyl undec-2-enoate, the aziridination would theoretically involve the reaction of a nitrogen-donating species with a precursor alkene, ethylene, to form the aziridine ring which is then coupled to the ethyl undec-2-enoate backbone.
A prevalent method for aziridination involves the transfer of a nitrene (:N-R) or carbenoid equivalent to an alkene. researchgate.net Transition metal catalysts, particularly those based on copper, rhodium, ruthenium, and iron, are often employed to mediate this transformation by forming a metal-nitrenoid intermediate. researchgate.netmdpi.com
The reaction mechanism can be either concerted, where the two C-N bonds form simultaneously, or stepwise. In a stepwise mechanism involving a triplet nitrene, addition to an alkene initially forms a diradical intermediate. researchgate.net This intermediate must then undergo intersystem crossing (ISC) and ring closure to yield the aziridine. Conversely, a singlet nitrene can react via a concerted pathway, which typically preserves the stereochemistry of the alkene. researchgate.net
Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For metal-catalyzed reactions, calculations show that the reaction begins with the formation of a metal-nitrene species. acs.org The subsequent transfer to the alkene can proceed through various transition states, with the energy landscape determining the ultimate stereochemical outcome. For instance, copper-catalyzed systems may involve a radical intermediate, leading to a potential loss of stereochemistry, whereas silver-based catalysts can promote a more concerted pathway via a minimum energy crossing point (MECP) between triplet and singlet surfaces, thus retaining stereochemistry. acs.org
| Intermediate | Catalyst System (Example) | Mechanistic Pathway | Key Features |
| Singlet Nitrenoid | [Rh₂(OAc)₄] | Concerted | Stereospecific; single transition state. |
| Triplet Nitrenoid | [Cu(OTf)] | Stepwise (Diradical) | Potential for stereochemical scrambling; involves intersystem crossing. |
| Metal-Nitrene Radical | Iron Porphyrins | Radical Addition | Proceeds through radical intermediates; can be influenced by solvent and additives. nih.gov |
An alternative to metal catalysis is organocatalysis, which uses small organic molecules to promote chemical reactions. In the context of aziridination, secondary amines can catalyze the reaction between α,β-unsaturated aldehydes or ketones and a nitrogen source. This proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion.
For a precursor related to the undec-2-enoate moiety, an iminium-ion-mediated pathway is highly plausible. The reaction would be initiated by the condensation of a secondary amine catalyst (e.g., a prolinol derivative) with an enal to form an iminium ion. This activation lowers the LUMO of the conjugated system, facilitating a conjugate addition of the nitrogen source. Subsequent intramolecular cyclization via SN2 displacement would then form the aziridine ring and regenerate the catalyst. DFT calculations have been used to map the energy profiles of these catalytic cycles, confirming that iminium ion formation is often the rate-determining step.
Radical-based aziridination has emerged as a powerful synthetic tool, often initiated by photoredox catalysis. nih.gov These methods rely on a single-electron transfer (SET) event to generate a reactive nitrogen-centered radical. For instance, visible-light photocatalysts like iridium or ruthenium complexes can reductively activate precursors such as N-pyridinium aziridines or sulfonyl azides to generate transient N-aziridinyl or nitrene radical anions, respectively. nih.govacs.orgacs.org
The proposed photocatalytic cycle for generating an N-aziridinyl radical involves the excitation of the photocatalyst, which then engages in a SET with the aziridine precursor. acs.org The resulting N-centered radical can then add to an olefin. acs.org Mechanistic studies, including radical trapping experiments, support the intermediacy of freely diffusing radicals. nih.gov This approach is particularly mild and shows excellent functional group tolerance. acs.org Recent developments have even demonstrated metal- and photocatalyst-free aziridination, where visible light directly induces the homolytic cleavage of a precursor like Chloramine-T to generate the necessary nitrogen radical. rsc.org
Mechanisms of Aziridine Ring-Opening Reactions
The synthetic utility of this compound stems from the high reactivity of the aziridine ring. Driven by the release of significant ring strain (approximately 27 kcal/mol), the three-membered ring readily undergoes nucleophilic ring-opening reactions, providing access to β-functionalized amines. acs.orgresearchgate.net
The ring-opening of an aziridine typically proceeds via an SN2-like mechanism. A nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond with inversion of stereochemistry at the site of attack. The nitrogen atom, being a moderate leaving group, is often "activated" by protonation (under acidic conditions) or by coordination to a Lewis acid or transition metal catalyst.
Theoretical investigations using DFT and other high-level computational methods have been crucial for analyzing the transition states and associated energy barriers of these reactions. mdpi.comresearchgate.net For an unsubstituted aziridine ring as in this compound, the two carbon atoms are electronically equivalent. However, the transition state geometry and its energy are highly dependent on the nature of the incoming nucleophile and the catalyst. Intrinsic reaction coordinate (IRC) analysis helps to confirm that the calculated transition state connects the reactants (aziridine-catalyst complex and nucleophile) to the ring-opened product. researchgate.net
| Nucleophile | Activating Agent | Relative Energy Barrier (Calculated) | Transition State Character |
| Cl⁻ | H⁺ (Brønsted Acid) | Low | SN2-like, early transition state |
| H₂O | None | High | High barrier due to poor leaving group |
| PhB(OH)₂ | Pd(0) Catalyst | Moderate | Involves oxidative addition to Pd(0) center acs.org |
| Acetic Anhydride (B1165640) | TBD (Organocatalyst) | Low | Involves activation of anhydride by Lewis base mdpi.com |
Note: Energy barriers are qualitative and depend heavily on the specific model system and computational level of theory.
While the aziridine ring in the title compound is itself unsubstituted, the principles governing selectivity are critical in aziridine chemistry. The regioselectivity of ring-opening (i.e., which carbon is attacked) is controlled by a combination of steric and electronic factors. researchgate.netfrontiersin.org In substituted aziridines, nucleophilic attack under neutral or basic conditions generally occurs at the less sterically hindered carbon. mdpi.com Under acidic conditions, protonation of the nitrogen creates an aziridinium (B1262131) ion. rsc.org In this state, the positive charge is shared across the ring carbons, and the reaction develops more SN1-like character. Consequently, the nucleophile preferentially attacks the carbon that can better stabilize a positive charge (e.g., a tertiary or benzylic carbon). nih.gov
Computational Chemistry and Molecular Modeling Studies
No specific computational chemistry or molecular modeling studies were found for this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
There are no available DFT calculations in the scientific literature that elucidate the reaction pathways specifically involving this compound.
Conformational Analysis of Aziridine-Undecenoate Systems
Specific conformational analysis of the this compound system has not been reported in the reviewed scientific literature.
Advanced Applications and Future Research Directions
2-(Aziridin-1-YL)ethyl undec-2-enoate as a Building Block in Complex Organic Synthesis
The strained three-membered aziridine (B145994) ring is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity, coupled with the potential for rearrangements and cycloadditions, makes aziridine-containing molecules like this compound powerful intermediates for constructing complex molecular architectures.
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. mdpi.com Aziridines serve as compact and versatile precursors for a variety of larger, more complex heterocyclic systems through ring-expansion and rearrangement cascades. frontiersin.orgresearchgate.net
Pyrrolidines and piperidines are fundamental five- and six-membered nitrogen-containing rings, respectively, that form the core of numerous biologically active compounds. The transformation of aziridines into these larger rings is a well-established strategy in organic synthesis. acs.org For this compound, both intramolecular and intermolecular pathways can be envisioned.
One potential strategy involves an intramolecular cyclization initiated by the formation of an aziridinium (B1262131) ion. semanticscholar.orgnih.gov The undec-2-enoate chain, or a derivative thereof, could act as the internal nucleophile. Alternatively, ring-expansion cascades, induced by reagents like N-bromosuccinimide, can facilitate the diastereoselective synthesis of functionalized pyrrolidines. rsc.org Copper-catalyzed intramolecular C-H amination is another advanced method that could potentially be adapted for the synthesis of both pyrrolidines and piperidines from suitable aziridine precursors. acs.org
Table 1: Potential Strategies for Pyrrolidine (B122466) and Piperidine Synthesis from Aziridine Precursors
| Method | Description | Potential Outcome with this compound | Key Intermediates |
| Intramolecular Aziridinium Ion Cyclization | Activation of the aziridine nitrogen followed by attack from an internal nucleophile. semanticscholar.orgnih.gov | Cyclization involving the undecenoate chain could lead to functionalized piperidines. | Aziridinium ion |
| Ring Expansion Cascade | Electrophile-induced cascade reaction involving aminocyclization and ring expansion. rsc.org | Formation of highly substituted pyrrolidines with multiple stereocenters. | Bromonium ion, Aziridinium ion |
| [3+2] Cycloadditions | Reaction of azomethine ylides, generated from aziridine ring opening, with dipolarophiles. researchgate.net | Intermolecular reaction with an external alkyne or alkene could form pyrrolidine rings. | Azomethine ylide |
| Reductive Ring-Opening/Cyclization | A one-pot sequence involving hydrogenation of an alkyne, aziridine ring opening, and reductive cyclization. frontiersin.orgresearchgate.net | If an alkyne is present in the side chain, this could lead to substituted piperidines. | Not directly applicable without modification |
Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as important scaffolds in medicinal chemistry. nih.gov The synthesis of azetidines from aziridines typically involves a one-carbon ring expansion. This transformation can be achieved through the formation of an aziridinium ylide, which subsequently undergoes a nih.govnih.gov-Stevens rearrangement. nih.gov This process can be catalyzed by transition metals, such as rhodium, which generate a carbene that reacts with the aziridine nitrogen. nih.gov Biocatalytic approaches using engineered enzymes have also been developed to control the stereochemistry of this ring expansion. nih.gov These methods provide a powerful route to highly substituted azetidines from readily available aziridines. magtech.com.cn
Table 2: Ring Expansion Strategies for Azetidine Synthesis from Aziridines
| Strategy | Reagents/Catalysts | Mechanism | Reference |
| Carbene Insertion | Diazo compounds, Rhodium or Copper catalysts | Formation of an aziridinium ylide followed by a nih.govnih.gov-Stevens or related rearrangement. | nih.gov, nih.gov |
| Biocatalytic Rearrangement | Engineered Cytochrome P450 enzymes, Diazo compounds | Enzyme-controlled, highly enantioselective nih.govnih.gov-Stevens rearrangement of an aziridinium ylide. | nih.gov |
| [3+1] Ring Expansion | Rhodium-bound carbenes, Strained bicyclic methylene (B1212753) aziridines | Ylide formation followed by a ring-opening/ring-closing cascade. | nih.gov |
The reactivity of the aziridine ring can be harnessed to construct complex polycyclic frameworks. mdpi.com Fused-ring aziridines can serve as precursors to triazole fused tricyclic and bicyclic heterocycles through intramolecular dipolar cycloaddition reactions. rsc.org This involves the ring-opening of the aziridine to generate an azide, which then reacts with an alkyne tethered to the molecule. The synthesis of such precursors from this compound would require modification of the undecenoate chain but highlights the potential for creating intricate molecular scaffolds. Additionally, intramolecular cyclization of azides with iminium species, generated under Vilsmeier conditions, provides another novel route for constructing nitrogen heterocycles. nih.gov Ring-opening and subsequent cycloaddition reactions of highly strained fused aziridines provide access to complex natural product skeletons. nih.gov
Aziridines are valuable precursors for the stereospecific synthesis of α- and β-amino acids and their derivatives. rsc.org The synthetic utility stems from the regioselective and stereoselective ring-opening of the aziridine ring with various nucleophiles. nih.gov Lewis acid-catalyzed ring-opening of N-activated aziridines with heteroatom or carbon nucleophiles is a particularly effective method. iitk.ac.inresearchgate.netacs.org
For this compound, nucleophilic attack can occur at either of the two aziridine carbons. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the nature of the nucleophile and catalyst used. frontiersin.org Ring-opening with carbon nucleophiles can lead to γ-amino acid precursors, while attack by heteroatom nucleophiles can yield a variety of functionalized β-amino compounds. acs.orgresearchgate.net This approach provides a direct route to non-proteinogenic amino acids with diverse side-chain functionalities.
Table 3: Potential Amino Acid Derivatives via Aziridine Ring-Opening
| Nucleophile | Reaction Type | Potential Product Class |
| Organocuprates (R₂CuLi) | Sₙ2 Ring-Opening | β-Amino esters with new C-C bond |
| Grignard Reagents (RMgX) | Sₙ2 Ring-Opening | β-Amino esters with new C-C bond |
| Azides (N₃⁻) | Sₙ2 Ring-Opening | Azido-amino esters (precursors to diamino acids) |
| Thiols (RSH) | Sₙ2 Ring-Opening | Thio-functionalized amino esters |
| Alcohols/Water (ROH/H₂O) | Acid-Catalyzed Ring-Opening | Hydroxy-amino esters |
| Electron-Rich Arenes | Lewis Acid-Catalyzed Friedel-Crafts type reaction | Aryl-substituted amino esters |
Synthesis of Nitrogen-Containing Heterocycles
Integration into Materials Science Research
The dual functionality of this compound makes it an attractive candidate for applications in materials science, particularly in the design of functional polymers. Aziridines can be used as "clickable" moieties for the structural modification of materials. rsc.org
The aziridine group can participate in polymerization reactions or be used to functionalize existing polymers. Cationic or anionic ring-opening polymerization of aziridines leads to the formation of polyamines, which have applications as coatings, chelating agents, and in gene transfection. rsc.org The aziridine group in this compound could act as a cross-linking site, reacting with nucleophilic groups on other polymer chains to form a network structure, thereby enhancing the mechanical properties and chemical stability of the material. researchgate.net
Simultaneously, the undec-2-enoate group, as an α,β-unsaturated ester, is a Michael acceptor and a monomer suitable for free-radical polymerization. This allows for the incorporation of the molecule into polymer chains via conventional polymerization methods, leaving the aziridine ring pendant to the main chain. These pendant aziridine groups can then be used for post-polymerization modification, allowing for the tailoring of material properties through chemoselective and regiospecific ring-opening reactions. rsc.orgkorea.edu This dual reactivity offers a pathway to create complex, functional polymeric scaffolds from a single, versatile monomer.
Polymerization and Cross-linking Reactions Involving Aziridine Moieties
The aziridine moiety is a highly reactive functional group that can participate in a variety of polymerization and cross-linking reactions. researchgate.net The reactivity stems from the strained three-membered ring, which can be opened by various nucleophiles and electrophiles. researchgate.netmdpi.com This ring-opening chemistry is fundamental to the utility of aziridine-containing compounds in polymer science. rsc.orgrsc.org
In the context of this compound, the aziridine group can undergo cationic ring-opening polymerization. mpg.de This process is typically initiated by electrophiles, such as Lewis acids or protons, which activate the aziridine ring, making it susceptible to nucleophilic attack by another monomer molecule. mpg.de The propagation proceeds via the opening of the aziridinium ion, leading to the formation of linear or branched poly(ethylene imine)-like structures. mpg.de
Furthermore, the aziridine group is an effective cross-linker for polymers containing acidic functionalities, such as carboxylic acid groups. The reaction between the aziridine nitrogen and a carboxylic acid group results in the opening of the aziridine ring and the formation of a stable amide linkage. polyaziridine.com This acid-catalyzed reaction can proceed at ambient temperatures as the system dries and the pH decreases, which accelerates the cross-linking process. polyaziridine.com This property is particularly useful in coatings, inks, and adhesives to enhance their physical and chemical properties. polyaziridine.com
Table 1: Reactivity of Aziridine Moieties in Polymerization and Cross-linking
| Reaction Type | Initiator/Co-reactant | Mechanism | Resulting Structure |
| Cationic Ring-Opening Polymerization | Lewis acids, protons | Electrophilic activation followed by nucleophilic attack of a monomer. mpg.de | Linear or branched poly(ethylene imine)-like chains. mpg.de |
| Cross-linking with Carboxylic Acids | Active hydrogen on carboxylic acid | Acid-catalyzed nucleophilic ring-opening. polyaziridine.com | Cross-linked polymer network via amide bond formation. polyaziridine.com |
| Reaction with Alcohols | Lewis acid (e.g., BF₃·OEt₂) | Lewis acid-assisted ring-opening. rsc.org | Formation of ether linkages and secondary amines. rsc.org |
Development of Novel Polymeric Materials with Tunable Properties
The incorporation of this compound into polymer structures opens avenues for the creation of novel materials with precisely controlled, or "tunable," properties. rsc.org The ability to modify the polymer backbone after polymerization, known as post-polymerization modification, is a key advantage offered by the aziridine functionality. rsc.orgrsc.org
By copolymerizing this compound with other monomers, such as methacrylates, it is possible to create "clickable" polymers. rsc.org The aziridine side chains in these copolymers can then be selectively reacted with a variety of nucleophiles to introduce new functional groups. rsc.org For instance, the Lewis acid-assisted ring-opening of the aziridine moieties with different alcohols can be used to alter the side-chain length and polarity of the polymer. rsc.org This modification can influence the material's bulk properties, such as its wettability and glass transition temperature. rsc.orgmpg.de For example, the ring-opening of an aziridine-containing polymer film has been shown to increase its wettability due to the formation of polar secondary amine and alkoxy groups. rsc.org
The cross-linking capabilities of the aziridine group also allow for the fine-tuning of mechanical properties. researchgate.net By controlling the degree of cross-linking, it is possible to adjust the stiffness, strength, and chemical resistance of the resulting material. researchgate.net This is particularly relevant in the formulation of hydrogels, where the cross-link density can be tailored to control water absorption and release characteristics. researchgate.net
Table 2: Influence of Aziridine Modification on Polymer Properties
| Modification Strategy | Reagent/Condition | Effect on Polymer Structure | Tunable Property |
| Post-polymerization Functionalization | Alcohols with Lewis acid | Introduction of new side chains. rsc.org | Wettability, polarity, glass transition temperature. rsc.orgmpg.de |
| Controlled Cross-linking | Carboxylic acid-containing polymers | Formation of a cross-linked network. polyaziridine.com | Mechanical strength, chemical resistance, swelling behavior. researchgate.net |
| Anionic Polymerization | N-sulfonylated aziridines | Introduction of amine groups. nih.gov | Functionality for further reactions. nih.gov |
Surface Functionalization Applications Utilizing Aziridine Reactivity
The high reactivity of the aziridine ring makes it an excellent candidate for surface functionalization. By grafting polymers containing this compound onto a surface or by directly reacting the monomer with a functionalized surface, it is possible to impart new properties to the underlying substrate.
The ring-opening reaction of the aziridine group can be used to covalently bond the molecule to surfaces containing nucleophilic groups such as amines, thiols, or carboxylates. This allows for the creation of robust surface coatings with tailored functionalities. For example, the reaction of aziridine-containing polymers with carboxylated surfaces can be used to create hydrophilic or biocompatible coatings.
Moreover, the ability to perform post-grafting modifications on aziridine-functionalized surfaces provides a versatile platform for creating complex surface architectures. This approach allows for the sequential introduction of different chemical functionalities, enabling the design of surfaces with specific recognition, catalytic, or responsive properties. The development of reusable catalysts supported on surface-modified nanoparticles is an example of how aziridination reactions can be employed for advanced applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
